3-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
Description
International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic nomenclature of 3-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The complete International Union of Pure and Applied Chemistry name is 3-methoxy-N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]benzamide, which systematically describes the connectivity and substitution pattern of the molecule. This nomenclature reflects the hierarchical organization of the molecular structure, beginning with the benzamide core and progressing through the phenyl linker to the imidazo-thiazole heterocycle and terminating with the piperazine substituent.
The molecular formula C24H25N5O2S indicates a substantial organic molecule containing 24 carbon atoms, 25 hydrogen atoms, five nitrogen atoms, two oxygen atoms, and one sulfur atom. The molecular weight of 447.55 grams per mole positions this compound within the range typical of small molecule pharmaceuticals. The Chemical Abstracts Service registry number 925437-59-8 provides unique identification for this specific chemical entity. The MDL number MFCD19053215 serves as an additional identifier in chemical databases and facilitates cross-referencing across different information systems.
The Simplified Molecular Input Line Entry System representation COC1=CC=CC(=C1)C(=O)NC1=C(C=CC=C1)C1=CN2C(CN3CCNCC3)=CSC2=N1 provides a linear encoding of the molecular structure that captures the complete connectivity information. This representation facilitates computational analysis and database searching while maintaining all essential structural information about bond connectivity and atom types.
Crystal Structure Determination via X-Ray Diffraction
Crystal structure determination of this compound through X-ray diffraction methods would provide definitive three-dimensional atomic coordinates and precise geometric parameters. While specific crystallographic data for this exact compound was not available in the current literature, the structural characteristics can be inferred from related imidazo-thiazole derivatives that have been crystallographically characterized. The compound's rigid aromatic core consisting of the imidazo[2,1-b]thiazole system would be expected to adopt a planar conformation, with the phenyl and benzamide substituents potentially adopting various orientations depending on intermolecular packing forces and intramolecular interactions.
The presence of multiple nitrogen atoms in the imidazo-thiazole ring system and the piperazine moiety would likely facilitate hydrogen bonding interactions in the crystal lattice. These hydrogen bonds could involve the amide nitrogen-hydrogen as a donor and various nitrogen atoms as acceptors, contributing to the overall crystal stability and packing arrangement. The methoxy group on the benzamide ring would provide additional sites for potential intermolecular interactions through oxygen lone pair electrons.
Crystallographic analysis would be expected to reveal key structural parameters including bond lengths, bond angles, and torsion angles that define the three-dimensional molecular geometry. The planarity of the fused ring system would be quantified through measurements of ring deviations from least-squares planes. Intermolecular interactions such as hydrogen bonds, π-π stacking between aromatic rings, and van der Waals contacts would be identified and characterized through analysis of short contacts and geometric criteria.
The piperazine ring would likely adopt a chair conformation in the solid state, as this represents the most thermodynamically stable arrangement for six-membered saturated rings. The orientation of this ring relative to the imidazo-thiazole core would be influenced by the methylene linker and potential conformational preferences arising from electronic and steric effects.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy would provide detailed information about the molecular structure and dynamic behavior of this compound in solution. Proton nuclear magnetic resonance analysis would reveal characteristic signals for each distinct proton environment within the molecule. The aromatic protons of the benzamide, phenyl, and imidazo-thiazole rings would appear in the typical aromatic region between 6.5 and 8.5 parts per million, with specific chemical shifts reflecting the electronic environment of each position.
The methoxy group would generate a characteristic singlet around 3.8 parts per million, integrating for three protons. The piperazine ring protons would appear as complex multipiples in the aliphatic region, typically between 2.5 and 3.5 parts per million, with the exact chemical shifts depending on the nitrogen substitution pattern and conformational dynamics. The methylene linker connecting the piperazine to the imidazo-thiazole would likely appear as a singlet around 3.5-4.0 parts per million.
Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary information about the carbon framework of the molecule. The carbonyl carbon of the amide would appear significantly downfield, typically around 165-175 parts per million. Aromatic carbons would span the range from 110-160 parts per million, with specific values depending on substitution patterns and electronic effects. The methoxy carbon would appear around 55 parts per million, while aliphatic carbons of the piperazine ring would cluster in the 40-60 parts per million region.
| Spectroscopic Technique | Expected Key Features | Chemical Shift Range |
|---|---|---|
| 1H Nuclear Magnetic Resonance | Aromatic protons | 6.5-8.5 ppm |
| 1H Nuclear Magnetic Resonance | Methoxy group | ~3.8 ppm |
| 1H Nuclear Magnetic Resonance | Piperazine protons | 2.5-3.5 ppm |
| 13C Nuclear Magnetic Resonance | Amide carbonyl | 165-175 ppm |
| 13C Nuclear Magnetic Resonance | Aromatic carbons | 110-160 ppm |
| 13C Nuclear Magnetic Resonance | Methoxy carbon | ~55 ppm |
Infrared spectroscopy would reveal characteristic vibrational frequencies for the major functional groups present in the molecule. The amide carbonyl would produce a strong absorption band around 1650-1680 reciprocal centimeters, with the exact frequency depending on hydrogen bonding and conformational effects. Nitrogen-hydrogen stretching vibrations would appear in the 3200-3400 reciprocal centimeters region, while carbon-hydrogen stretching of aromatic and aliphatic protons would contribute to absorptions in the 2800-3100 reciprocal centimeters range.
Ultraviolet-visible spectroscopy would primarily reflect the electronic transitions of the conjugated aromatic system. The imidazo-thiazole chromophore would likely produce absorption maxima in the 250-300 nanometer region, with fine structure depending on the extent of conjugation and substitution effects. The benzamide moiety would contribute additional absorption features, potentially with some overlap with the heterocyclic system.
Mass spectrometry analysis would confirm the molecular weight and provide fragmentation patterns characteristic of the structural features. The molecular ion peak would appear at mass-to-charge ratio 447, corresponding to the calculated molecular weight. Characteristic fragmentation patterns would likely include loss of the piperazine moiety, cleavage of the amide bond, and fragmentation of the aromatic ring systems under high-energy conditions.
Computational Molecular Modeling (Density Functional Theory Calculations)
Density functional theory calculations would provide detailed insights into the electronic structure, geometry optimization, and physicochemical properties of this compound. Computational analysis using appropriate basis sets and exchange-correlation functionals would yield optimized molecular geometries that represent the most stable conformations in the gas phase or in implicit solvent models. These calculations would complement experimental structural data and provide theoretical predictions for properties that are difficult to measure directly.
The computed molecular parameters include important physicochemical descriptors that influence the compound's behavior and potential biological activity. The calculated logarithm of the partition coefficient (LogP) value of 4.66268 indicates significant lipophilicity, suggesting favorable membrane permeability characteristics. The polar surface area of 125.97 square angstroms falls within the range associated with good oral bioavailability according to Lipinski's rule of five criteria. The molar refractivity of 124.147 provides information about the molecular volume and polarizability.
Density functional theory calculations would also provide detailed information about the frontier molecular orbitals, including the highest occupied molecular orbital and lowest unoccupied molecular orbital energies and spatial distributions. These electronic properties are crucial for understanding potential chemical reactivity, electron transfer processes, and interactions with biological targets. The calculation of electrostatic potential surfaces would reveal regions of positive and negative charge distribution, which are important for predicting intermolecular interactions and binding affinities.
| Computational Property | Calculated Value | Significance |
|---|---|---|
| Logarithm of Partition Coefficient | 4.66268 | Lipophilicity indicator |
| Polar Surface Area | 125.97 Ų | Bioavailability predictor |
| Molar Refractivity | 124.147 | Volume and polarizability |
| Rotatable Bonds | 10 | Conformational flexibility |
| Ring Count | 3 | Structural rigidity |
Conformational analysis through systematic variation of torsion angles would identify stable rotational isomers and energy barriers between different conformational states. The presence of ten rotatable bonds suggests significant conformational flexibility, particularly around the linker regions connecting the various aromatic systems. Molecular dynamics simulations could further explore the dynamic behavior and preferred conformational populations under physiologically relevant conditions.
The calculation of vibrational frequencies would support the interpretation of experimental infrared spectra and provide theoretical predictions for all normal modes of vibration. Thermodynamic properties including heat capacity, entropy, and free energy would be accessible through statistical thermodynamics calculations based on the computed vibrational frequencies and molecular geometry.
Properties
IUPAC Name |
3-methoxy-N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c1-31-19-6-4-5-17(13-19)23(30)26-21-8-3-2-7-20(21)22-15-29-18(16-32-24(29)27-22)14-28-11-9-25-10-12-28/h2-8,13,15-16,25H,9-12,14H2,1H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNUSBGUIMZVRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=CN4C(=CSC4=N3)CN5CCNCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649412 | |
| Record name | 3-Methoxy-N-(2-{3-[(piperazin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925437-59-8 | |
| Record name | 3-Methoxy-N-(2-{3-[(piperazin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Imidazo[2,1-b]thiazole Core
The imidazo[2,1-b]thiazole ring is typically synthesized by cyclization of appropriate precursors such as thioamides and α-halo ketones under basic conditions. This cyclization forms the fused heterocyclic core essential for the compound's biological activity.
For example, a thioamide intermediate reacts with an α-halo ketone to form the imidazo[2,1-b]thiazole scaffold via nucleophilic substitution and ring closure.
Coupling with the Benzamide Derivative
The final step involves coupling the imidazo[2,1-b]thiazole-piperazine intermediate with 3-methoxybenzoyl chloride or a related benzamide precursor.
Peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) are commonly employed to facilitate amide bond formation under mild conditions.
Microwave-assisted heating has been reported to improve reaction efficiency and yield in this coupling step.
Purification and Isolation
The crude product is typically purified by chromatographic methods, such as silica gel column chromatography, to afford the pure target compound.
Industrial scale production may use continuous flow reactors for better control of reaction parameters and automated purification systems to ensure high purity.
A representative synthetic sequence reported in the literature is summarized below:
| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization to form imidazo[2,1-b]thiazole | Thioamide + α-halo ketone, base, RT | 70-80 | Formation of fused heterocycle |
| 2 | Reduction of ester to alcohol intermediate | NaBH4, 0°C | 74 | Controlled reduction |
| 3 | Conversion of alcohol to mesylate | Methanesulfonyl chloride, Et3N, 0°C to RT | 60 | Activation for substitution |
| 4 | Nucleophilic substitution with piperazine | Piperazine, solvent, RT | 65-75 | Introduction of piperazine moiety |
| 5 | Amide coupling with 3-methoxybenzoyl chloride | EDCI, HOBt, pyridine, microwave heating (160°C, 10 min) | 70-80 | Final coupling step |
| Reaction Type | Typical Reagents | Conditions | Purpose |
|---|---|---|---|
| Cyclization | Thioamide, α-halo ketone, base (e.g., NaOH) | Room temperature to mild heating | Formation of imidazo[2,1-b]thiazole core |
| Reduction | Sodium borohydride (NaBH4) | 0°C, aqueous medium | Reduction of ester to alcohol |
| Activation | Methanesulfonyl chloride, triethylamine | 0°C to room temperature | Formation of mesylate intermediate |
| Substitution | Piperazine | Room temperature | Nucleophilic substitution to attach piperazine |
| Coupling | 3-methoxybenzoyl chloride, EDCI, HOBt, pyridine | Microwave heating, 160°C, 10 min | Amide bond formation |
The use of microwave-assisted synthesis in the amide coupling step significantly reduces reaction time and improves yield compared to conventional heating.
Continuous flow methods for the cyclization and substitution steps have been explored to enhance scalability and reproducibility.
Protecting groups on piperazine nitrogen atoms may be employed to improve selectivity during substitution reactions.
Purification by chromatography remains the standard for laboratory-scale synthesis, but crystallization and automated purification are preferred for industrial production to reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the imidazo[2,1-b]thiazole ring or the benzamide moiety, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C24H25N5O2S
- Molecular Weight : 447.6 g/mol
- IUPAC Name : 3-methoxy-N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]benzamide
- CAS Number : 925437-59-8
The structure features a benzamide core linked to an imidazo[2,1-b]thiazole moiety and a piperazine side chain, enhancing its lipophilicity and biological activity .
Antimicrobial Properties
Research has indicated that derivatives of compounds similar to 3-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide exhibit significant antimicrobial activity against various strains of bacteria, including Mycobacterium tuberculosis. In vitro studies reported minimum inhibitory concentrations (MIC) ranging from 0.63 to 1.26 μM against Mycobacterium species . However, these compounds often show reduced efficacy in vivo due to rapid metabolism .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the piperazine and imidazole moieties significantly influence the biological activity of the compound. For instance, substituents on the phenyl group can enhance or diminish antimicrobial properties .
Cancer Therapy
Due to its ability to interact with multiple cellular pathways, there is potential for developing this compound as an anticancer agent. Compounds with similar structures have shown promise in inhibiting tumor growth by targeting specific cancer cell receptors .
Neurological Disorders
Given the piperazine component's known effects on neurotransmitter receptors, this compound may also be explored for applications in treating neurological disorders such as anxiety and depression. The dual-action mechanism could provide a novel approach to therapy by targeting both serotonin and dopamine pathways .
Case Studies and Research Findings
A recent study evaluated a series of imidazo[2,1-b]thiazole derivatives for their activity against Mycobacterium tuberculosis. The findings suggested that compounds with structural similarities to this compound are promising candidates for further development due to their potent antimicrobial activity .
| Study | Findings | Implications |
|---|---|---|
| Evaluation of imidazo[2,1-b]thiazole derivatives | MIC values between 0.63–1.26 μM against Mycobacterium species | Potential for new tuberculosis treatments |
| Structural modification studies | Enhanced activity with specific phenyl substituents | Insights into optimizing drug design |
Mechanism of Action
The mechanism of action of 3-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The piperazine moiety is known to enhance binding affinity to certain receptors, while the imidazo[2,1-b]thiazole core can interact with enzyme active sites, inhibiting their activity.
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following table summarizes structural and functional differences between the target compound and its analogs:
Pharmacological and Physicochemical Properties
- Synthetic Routes: Benzamide derivatives like the target compound are typically synthesized via coupling of acyl chlorides or activated carboxylic acids with amines .
Biological Activity
3-Methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide, with the CAS number 925437-59-8, is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 447.55 g/mol. The compound contains a methoxy group, a piperazine moiety, and an imidazo[2,1-b]thiazole structure which are known for their diverse biological activities.
Biological Activity
The biological activity of this compound has been investigated in various studies. Below are the key findings related to its pharmacological effects:
Anticancer Activity
Research indicates that compounds containing thiazole and imidazole moieties often exhibit significant anticancer properties. For instance, similar compounds have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A431 | <10 | Apoptosis induction | |
| Jurkat | <5 | Cell cycle arrest | |
| CML cells | <0.5 | Multi-kinase inhibition |
Anticonvulsant Activity
Thiazole derivatives have been noted for their anticonvulsant properties. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance efficacy against seizures.
Table 2: Anticonvulsant Activity of Related Compounds
| Compound Name | ED50 (mg/kg) | Mechanism |
|---|---|---|
| Compound A | 20 | Sodium channel blockade |
| Compound B | 15 | GABA receptor modulation |
Case Studies
- Case Study on Anticancer Efficacy : A study published in Molecular Cancer Therapeutics demonstrated that a related thiazole compound exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .
- Anticonvulsant Evaluation : In another investigation, derivatives similar to this compound were tested in animal models for their anticonvulsant efficacy. Results indicated a marked reduction in seizure frequency at tested doses .
Mechanistic Insights
The mechanism of action for the biological activities observed in this compound is primarily attributed to its ability to interact with specific protein targets involved in cancer progression and seizure activity. Molecular dynamics simulations have shown that the compound can form hydrophobic interactions with target proteins, leading to functional inhibition.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare imidazo[2,1-b]thiazole derivatives like 3-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide?
Answer:
The synthesis of imidazo[2,1-b]thiazole derivatives typically involves multi-component reactions or sequential functionalization. For example:
- Three-component reactions (e.g., using glyoxal derivatives, aniline, and aminobenzothiazoles) under catalyst-free conditions can yield structurally diverse analogues (e.g., 65–67% yields for similar compounds) .
- Amide coupling between pre-synthesized imidazo[2,1-b]thiazole intermediates and substituted benzoyl chlorides in pyridine or DMF is a key step for introducing the 3-methoxybenzamide moiety .
- Piperazine functionalization often employs reductive amination or nucleophilic substitution to attach the piperazinylmethyl group to the imidazo[2,1-b]thiazole core .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : and NMR are essential for confirming regiochemistry and substituent positions. For instance, NMR can resolve methylene protons in the piperazine moiety (δ 2.5–3.5 ppm) and aromatic protons in the benzamide group (δ 6.8–8.0 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed mass accuracy within 3 ppm) .
- HPLC or UPLC : Ensures purity (>95%) by detecting residual solvents or unreacted intermediates .
Basic: What biological activities are associated with imidazo[2,1-b]thiazole derivatives?
Answer:
- Antimicrobial activity : Derivatives with electron-withdrawing groups (e.g., chloro, fluoro) on the benzamide ring show inhibitory effects against Gram-positive bacteria (MIC: 2–8 µg/mL) .
- Anticancer potential : Substitutions on the piperazine ring (e.g., methyl, trifluoromethyl) enhance cytotoxicity in cancer cell lines (IC: 10–50 µM) by targeting focal adhesion kinases .
- Enzyme inhibition : The amide group in the structure mimics natural substrates, enabling inhibition of enzymes like PFOR in anaerobic organisms .
Advanced: How can researchers optimize reaction conditions to improve yields in multi-step syntheses?
Answer:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .
- Temperature control : Lower temperatures (0–25°C) minimize side reactions during amide coupling .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or Lewis acids (e.g., ZnCl) can accelerate piperazine functionalization .
Advanced: What strategies address poor aqueous solubility in biological assays?
Answer:
- Structural modifications : Introducing hydrophilic groups (e.g., hydroxyl, tertiary amines) on the piperazine ring improves solubility (e.g., logP reduction from 3.5 to 2.8) .
- Formulation approaches : Use of co-solvents (DMSO/PEG 400) or nanoemulsions enhances bioavailability in in vivo studies .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Answer:
- Piperazine substitutions : Bulky groups (e.g., tert-butyl) reduce metabolic clearance, while electron-deficient rings enhance target binding .
- Benzamide modifications : Methoxy groups at the 3-position improve membrane permeability, whereas nitro groups increase redox instability .
Advanced: How should researchers resolve contradictions in reported biological data?
Answer:
- Assay standardization : Compare MIC values using identical bacterial strains (e.g., ATCC controls) .
- Cellular context : Validate anticancer activity across multiple cell lines (e.g., HeLa vs. MCF-7) to rule out cell-specific effects .
Advanced: What computational methods predict target interactions?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite can model binding to kinases (e.g., FAK) with RMSD <2.0 Å .
- ADMET prediction : Tools like SwissADME assess permeability (e.g., Caco-2 model) and CYP450 inhibition risks .
Advanced: How to design bioisosteres for toxicity reduction?
Answer:
- Piperazine replacements : Replace with morpholine (reduces hERG inhibition) or azetidine (improves metabolic stability) .
- Benzamide alternatives : Sulfonamide or urea groups maintain hydrogen-bonding capacity with lower hepatotoxicity .
Advanced: What analytical methods ensure purity in complex mixtures?
Answer:
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in crude reaction mixtures .
- LC-MS/MS : Detects trace impurities (≥0.1%) using MRM transitions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
